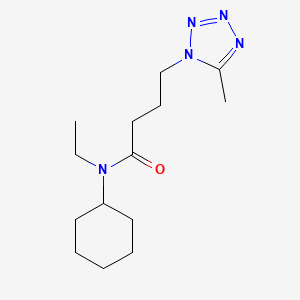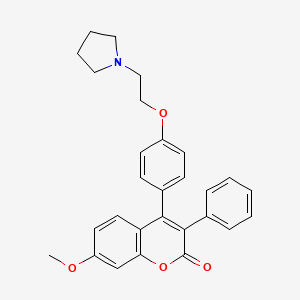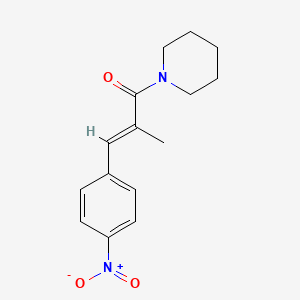
1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine is an organic compound that features a piperidine ring attached to a propenyl group substituted with a methyl and a nitrophenyl group
Métodos De Preparación
The synthesis of 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-methyl-3-piperidone under basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine include:
1-(2-Methyl-3-(4-aminophenyl)-1-oxo-2-propenyl)piperidine: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
1-(2-Methyl-3-(4-chlorophenyl)-1-oxo-2-propenyl)piperidine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
76691-33-3 |
|---|---|
Fórmula molecular |
C15H18N2O3 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
(E)-2-methyl-3-(4-nitrophenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-12(15(18)16-9-3-2-4-10-16)11-13-5-7-14(8-6-13)17(19)20/h5-8,11H,2-4,9-10H2,1H3/b12-11+ |
Clave InChI |
OLBKOFYAZVZSOY-VAWYXSNFSA-N |
SMILES isomérico |
C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)N2CCCCC2 |
SMILES canónico |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
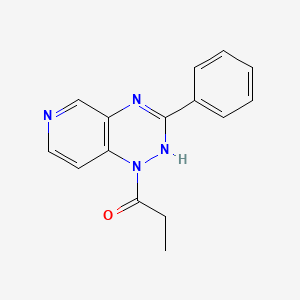

![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
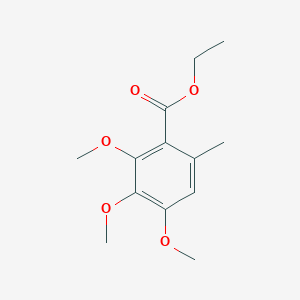

![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)


![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
